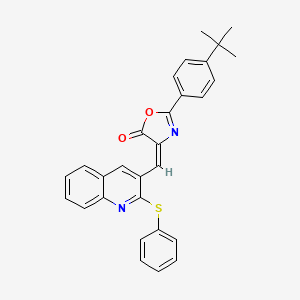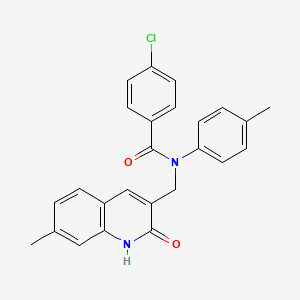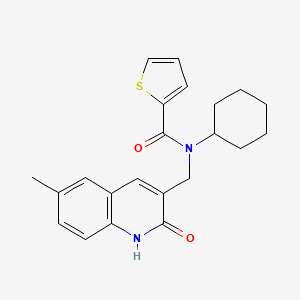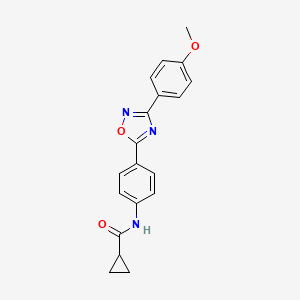
N-(furan-2-ylmethyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as FSP-3 and is a sulfonamide-based compound that has been synthesized through a multistep process.
Mechanism of Action
The mechanism of action of FSP-3 is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. FSP-3 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, FSP-3 has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key signaling pathway involved in inflammation.
Biochemical and Physiological Effects:
FSP-3 has been shown to have several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. FSP-3 has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. Additionally, FSP-3 has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway. Furthermore, FSP-3 has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using FSP-3 in lab experiments is its potential therapeutic applications in the treatment of various diseases. Additionally, FSP-3 has been shown to have low toxicity in animal models, which may make it a suitable candidate for further development. However, one limitation of using FSP-3 in lab experiments is its complex synthesis process, which may limit its availability for research purposes.
Future Directions
There are several future directions for the research of FSP-3. One potential direction is the development of FSP-3 as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of FSP-3 and its potential targets. Furthermore, the development of more efficient synthesis methods may increase the availability of FSP-3 for research purposes.
Synthesis Methods
The synthesis of FSP-3 involves a multistep process that includes the reaction of furan-2-carbaldehyde with 4-aminophenylsulfonamide to form the key intermediate, N-(furan-2-ylmethyl)-4-aminobenzenesulfonamide. This intermediate is then treated with 3-(4-bromophenyl)propanoic acid to form the final product, N-(furan-2-ylmethyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide.
Scientific Research Applications
FSP-3 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have demonstrated the anti-cancer properties of FSP-3 by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, FSP-3 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, FSP-3 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-17(19-6-3-2-4-7-19)24-29(26,27)21-12-9-18(10-13-21)11-14-22(25)23-16-20-8-5-15-28-20/h2-10,12-13,15,17,24H,11,14,16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGTWKUYQDVBAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7697409.png)
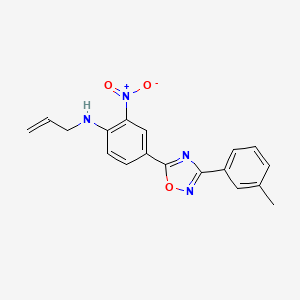
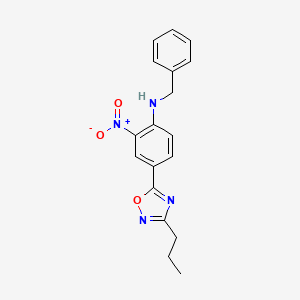


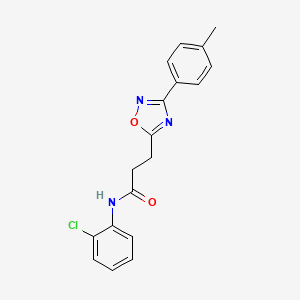
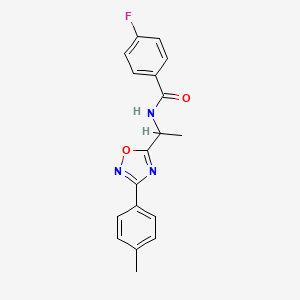
![N-({N'-[(Z)-(3-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B7697450.png)
